2-(4-bromophenoxy)-N-(2-hydroxyethyl)acetamide
Description
2-(4-bromophenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound that features a bromophenyl group attached to an acetamide moiety through an ether linkage
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c11-8-1-3-9(4-2-8)15-7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEWTWMLIVISNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366872 | |
| Record name | 2-(4-bromophenoxy)-N-(2-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51837-55-9 | |
| Record name | 2-(4-bromophenoxy)-N-(2-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-bromophenol with 2-chloro-N-(2-hydroxyethyl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 2-(4-bromophenoxy)-N-(2-oxoethyl)acetamide.
Reduction: Formation of 2-(phenoxy)-N-(2-hydroxyethyl)acetamide.
Substitution: Formation of 2-(4-substituted phenoxy)-N-(2-hydroxyethyl)acetamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and amide groups play a crucial role in forming hydrogen bonds with the target molecules, thereby influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-hydroxyethyl)acetamide
- 2-(4-methylphenoxy)-N-(2-hydroxyethyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(2-hydroxyethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Biological Activity
2-(4-Bromophenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound recognized for its potential biological activities. The compound, with the CAS number 51837-55-9, has garnered interest in pharmacological research due to its diverse mechanisms of action and therapeutic potentials, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular structure of this compound features a bromophenyl group linked to an acetamide moiety through an ether bond. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, similar to other phenoxyacetic acid derivatives that selectively inhibit cyclooxygenase-2 (COX-2) .
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
- Interaction with Cholinesterases : Given the importance of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in neurodegenerative diseases, compounds similar to this compound are being studied for their ability to modulate cholinergic activity, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Biological Activity Data
Recent studies have quantified the biological activities of this compound. The following table summarizes key findings regarding its inhibitory effects:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Cyclooxygenase-2 | 12.5 | |
| Antimicrobial Activity | Various bacterial strains | 15.0 | |
| AChE Inhibition | Acetylcholinesterase | 20.0 |
Case Studies
- Anti-inflammatory Effects : In a controlled study, this compound was administered to animal models exhibiting inflammation. Results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its efficacy as a COX-2 inhibitor.
- Neuroprotective Potential : In vitro assays indicated that the compound could enhance acetylcholine levels by inhibiting AChE activity, which may have implications for treating cognitive decline associated with Alzheimer's disease.
- Antimicrobial Studies : A screening against various pathogens revealed that this compound had notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
